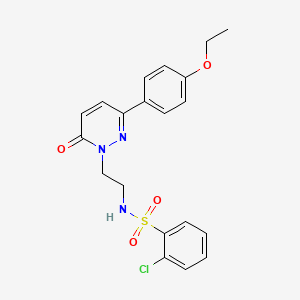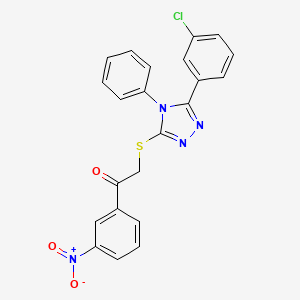
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide is an intriguing chemical compound with diverse potential applications. This compound belongs to the family of sulfonamides, characterized by the presence of a sulfonyl group attached to an amine group. The structure features a tetrahydroquinoline core, a propylsulfonyl moiety, and a p-tolyl methanesulfonamide group, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide typically involves multiple steps:
Formation of Tetrahydroquinoline Core: : The starting material, typically an aniline derivative, undergoes a Povarov reaction with an aldehyde and an alkene to form the tetrahydroquinoline core.
Sulfonylation: : The tetrahydroquinoline is then sulfonylated using propylsulfonyl chloride under basic conditions (e.g., triethylamine) to introduce the propylsulfonyl group.
Methanesulfonamide Introduction: : Finally, the p-tolyl methanesulfonamide is attached through a reaction with methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions, improve yields, and minimize by-products. This method ensures scalability and consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions may target the sulfonamide or the quinoline ring.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring and the sulfonamide group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: : Conditions vary but may involve catalysts such as palladium or bases like sodium hydroxide (NaOH).
Major Products
Oxidation: : Products may include sulfoxides or sulfones, depending on the degree of oxidation.
Reduction: : Reduced sulfonamide or quinoline derivatives.
Substitution: : Depending on the substituents introduced, a wide range of derivatives can be synthesized.
Scientific Research Applications
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide finds applications in various scientific fields:
Chemistry: : Utilized in the synthesis of novel compounds and as intermediates in organic synthesis.
Biology: : Potentially used in studying enzyme inhibitors and receptor antagonists due to its structural features.
Medicine: : Investigated for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: : May be used as a precursor for materials science applications, including the development of polymers and catalysts.
Mechanism of Action
The exact mechanism of action depends on the specific application:
Biological Systems: : The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For instance, it could inhibit an enzyme by binding to its active site or modulate receptor activity.
Chemical Reactions: : In chemical processes, the functional groups within the compound participate in various reaction mechanisms, facilitating transformations in organic synthesis.
Comparison with Similar Compounds
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide stands out due to its unique combination of structural features:
Similar Compounds: : Other compounds with a tetrahydroquinoline core or sulfonamide group include tetrahydroquinoline derivatives and sulfonamide-based drugs.
Uniqueness: : The specific arrangement of the propylsulfonyl and p-tolyl methanesulfonamide groups on the tetrahydroquinoline scaffold provides distinct chemical and biological properties.
Understanding this compound’s synthesis, reactions, and applications sheds light on its potential utility across diverse scientific disciplines. Its unique structure offers a promising avenue for further research and industrial applications.
Properties
IUPAC Name |
1-(4-methylphenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-3-13-28(25,26)22-12-4-5-18-10-11-19(14-20(18)22)21-27(23,24)15-17-8-6-16(2)7-9-17/h6-11,14,21H,3-5,12-13,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNFCHQWOSOPIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
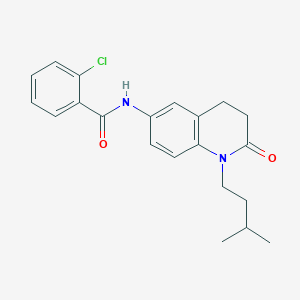
![4-[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2384000.png)

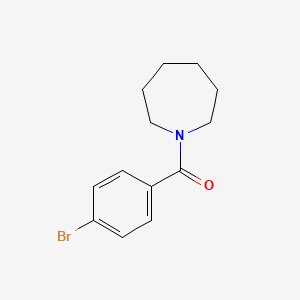
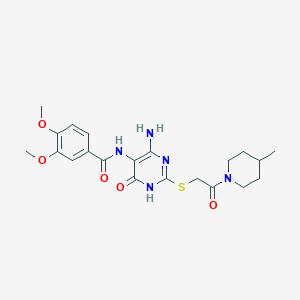
![(5R,8S,16S,19R,22R)-8-[(2R,4R,5S,6R)-4-Hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B2384006.png)
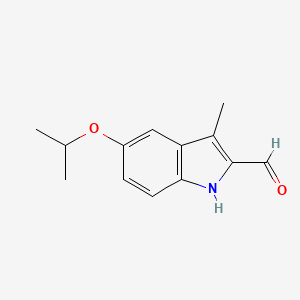

![3-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2384013.png)
![2-{2-[(4-Methylquinolin-2-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2384015.png)
![2-methyl-6-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B2384016.png)
![2-(4-chlorophenyl)-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}acetamide](/img/structure/B2384017.png)
